molecular formula C22H27ClF2O3 B12301695 9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12301695
M. Wt: 412.9 g/mol
InChI Key: MBRXSOUHUFBPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Halocortolone is synthesized through a series of chemical reactions involving halogenation and steroid modification. The synthesis typically starts with a steroid backbone, which undergoes halogenation to introduce chlorine and fluorine atoms at specific positions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective introduction of halogens .

Industrial Production Methods

Industrial production of Halocortolone would likely involve large-scale chemical reactors where the steroid backbone is subjected to halogenation and other modification reactions under controlled conditions. The process would include purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Halocortolone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated steroids .

Scientific Research Applications

    Chemistry: Used as a model compound to study halogenation and steroid chemistry.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.

Mechanism of Action

Halocortolone exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory and immunosuppressive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Halocortolone is unique due to its specific halogenation pattern, which contributes to its distinct pharmacological profile. The presence of chlorine and fluorine atoms at specific positions enhances its binding affinity to the glucocorticoid receptor, making it a potent anti-inflammatory agent .

Properties

IUPAC Name

9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRXSOUHUFBPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865145
Record name 9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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